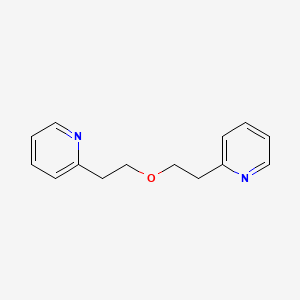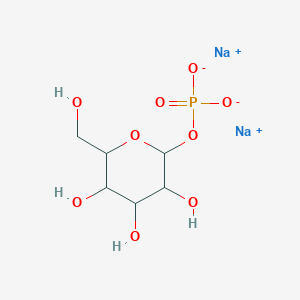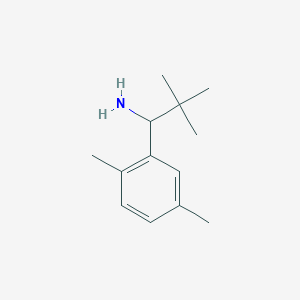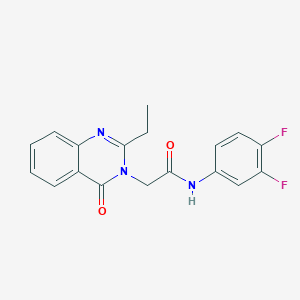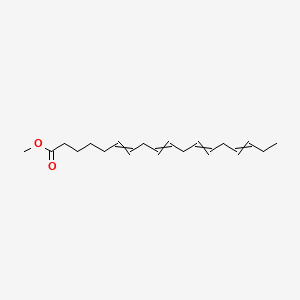
Stearidonic Acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stearidonic acid methyl ester is an esterified form of stearidonic acid, a polyunsaturated fatty acid belonging to the omega-3 series. It is less water-soluble than its free acid form, making it more suitable for dietary supplements and formulations . Stearidonic acid is a metabolic intermediate in the conversion of alpha-linolenic acid to eicosapentaenoic acid, which is crucial for various physiological functions .
準備方法
Synthetic Routes and Reaction Conditions: Stearidonic acid methyl ester can be synthesized through the esterification of stearidonic acid with methanol. This process typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction of stearidonic acid from natural sources such as echium oil or black currant seed oil. The extracted stearidonic acid is then esterified using methanol in the presence of a catalyst. The resulting ester is purified through distillation or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions: Stearidonic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Exposure to air and light.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Stearidonic acid and methanol.
Oxidation: Peroxides and other oxidative products.
Reduction: Saturated fatty acid methyl esters.
科学的研究の応用
Stearidonic acid methyl ester has a wide range of applications in scientific research:
作用機序
Stearidonic acid methyl ester exerts its effects primarily through its conversion to eicosapentaenoic acid in the body. This conversion involves a series of desaturation and elongation reactions. Eicosapentaenoic acid then incorporates into cell membranes, influencing membrane fluidity and function. It also serves as a precursor for the synthesis of anti-inflammatory eicosanoids, which play a role in reducing inflammation and promoting cardiovascular health .
類似化合物との比較
- Alpha-linolenic acid methyl ester
- Eicosapentaenoic acid methyl ester
- Docosahexaenoic acid methyl ester
Comparison: Stearidonic acid methyl ester is unique due to its intermediate position in the metabolic pathway of omega-3 fatty acids. Unlike alpha-linolenic acid, it is more readily converted to eicosapentaenoic acid, making it a more efficient source of this essential fatty acid. Compared to eicosapentaenoic acid and docosahexaenoic acid, stearidonic acid is less prone to oxidation, providing better stability in formulations .
特性
CAS番号 |
2348-88-1 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
methyl octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3 |
InChIキー |
BIRKCHKCDPCDEG-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
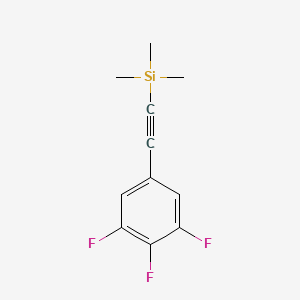
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)

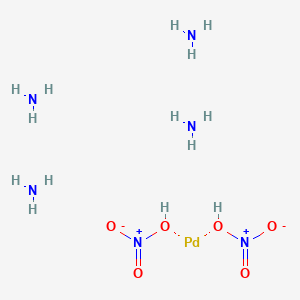
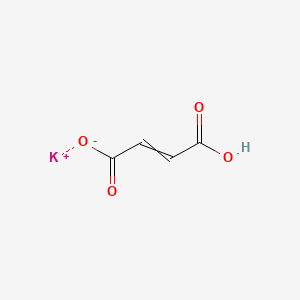
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
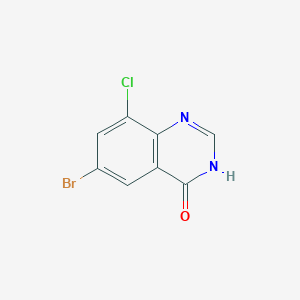
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
